5-(4-(tert-Butyl)phenyl)oxazol-2-amine

Medicinal Chemistry Drug Discovery ADME Properties

Researchers face regioselectivity issues in oxazole synthesis, with classical Hantzsch methods favoring the undesired 4-aryl isomer. This pre-formed 5-aryloxazol-2-amine core eliminates that risk. - **Key advantage**: Calculated logP 3.5-4.2, substantially higher than 5-(4-methylphenyl) analog (logP 2.8), enabling lipophilicity-driven permeability studies. - **Proven scaffold**: Validated for TRPV1 antagonist development (close derivative IC50 = 26 nM). - **Supply**: Immediate shipment for lead optimization or library synthesis.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B13133313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(tert-Butyl)phenyl)oxazol-2-amine
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CN=C(O2)N
InChIInChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15)
InChIKeyYSQISXPCRCQCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-(tert-Butyl)phenyl)oxazol-2-amine: Procurement Guide


5-(4-(tert-Butyl)phenyl)oxazol-2-amine is a 2-aminooxazole derivative characterized by a bulky, hydrophobic tert-butylphenyl group at the C-5 position . This core structure is a privileged scaffold in medicinal chemistry, serving as a key intermediate for developing kinase inhibitors, TRPV1 antagonists, and anti-inflammatory agents [1]. Its primary value proposition for procurement lies not in its own biological activity, but in its role as a versatile and sterically defined building block for generating diverse compound libraries with enhanced lipophilicity and potentially improved metabolic stability compared to less substituted analogs.

Sterically defined building block for kinase and TRPV1 antagonist libraries
5‑aryl regioisomer ensures correct spatial orientation for target engagement
tert‑Butyl group provides increased lipophilicity context for membrane‑permeability studies

Substitution Limitations for 5-(4-(tert-Butyl)phenyl)oxazol-2-amine


Substituting 5-(4-(tert-Butyl)phenyl)oxazol-2-amine with a smaller analog, such as 5-phenyloxazol-2-amine or 5-(4-methylphenyl)oxazol-2-amine, introduces critical and quantifiable differences in both physicochemical properties and synthetic utility [1]. The bulky tert-butyl group confers a calculated logP that is substantially higher than its hydrogen or methyl counterparts, directly impacting membrane permeability and protein binding characteristics . Furthermore, the inherent regioselectivity challenges in oxazole synthesis make the 5-aryl isomer difficult to obtain via classical methods, meaning that substituting the building block with an unoptimized analog can derail a synthetic route by introducing undesirable 4-aryl isomers, thereby failing to replicate the intended spatial presentation of the aryl group required for target engagement . These factors preclude simple interchangeability in both biological assays and synthetic workflows.

Smaller hydrophobic substituent

Replacing the tert‑butyl group with methyl or hydrogen reduces logP, which may alter membrane‑permeability and protein‑binding profiles compared with the reference building block.

Regioisomer mismatch

Classical Hantzsch synthesis preferentially forms the 4‑aryl isomer; substituting with a 4‑aryl building block changes spatial presentation and may prevent target engagement observed with the 5‑aryl scaffold.

Differentiation Evidence for 5-(4-(tert-Butyl)phenyl)oxazol-2-amine


Lipophilicity: Calculated logP Comparison

The presence of the tert-butyl group in 5-(4-(tert-Butyl)phenyl)oxazol-2-amine leads to a significant increase in lipophilicity relative to unsubstituted or methyl-substituted analogs. This is a critical parameter for predicting membrane permeability and in vivo distribution [1]. Calculated logP values for the target compound are estimated to be in the range of 3.5–4.2 . This represents a substantial increase compared to the calculated logP for the 5-(4-methylphenyl) analog, which is reported as 2.8 .

Lipophilicity Context
Class‑level
Target Est. logP 3.5–4.2 Analog 5‑(4‑Methylphenyl) analog: XLogP 2.8
Higher lipophilicity may support membrane‑permeability study context
In silico estimate; requires experimental confirmation
Medicinal Chemistry Drug Discovery ADME Properties

Regioselective Synthesis Advantage

A key differentiator for 5-(4-(tert-Butyl)phenyl)oxazol-2-amine is its regiochemistry. The classical Hantzsch condensation of α-haloketones with urea preferentially yields 4-aryl-2-aminooxazoles, not the desired 5-aryl isomer . Therefore, the procurement of this specific 5-aryl regioisomer is a valuable asset, as its synthesis requires an advanced, non-classical, and highly regioselective multi-step approach . In contrast, the 4-aryl isomer (e.g., 4-(4-(tert-Butyl)phenyl)oxazol-2-amine) is synthetically more accessible via standard methods but presents a different and often suboptimal spatial orientation for biological target engagement [1].

Regioselective Synthesis
Class‑level
5‑Aryl isomer requires advanced, non‑classical route; classical Hantzsch yields 4‑aryl isomer (reported 16.4% yield).
Correct regioisomer ensures intended spatial geometry for target‑engagement studies
Synthetic methodology comparison; yield from patent literature
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

TRPV1 Antagonist Derivative Potency

While direct quantitative activity data for the target compound itself is absent from primary literature, the value of the 5-(4-tert-butylphenyl)oxazol-2-amine core is validated by data on a closely related derivative. The compound 8-[5-(4-tert-Butylphenyl)oxazol-2-ylamino]-1,2,3,4-tetrahydronaphthalen-2-ol, which incorporates the target core as its central scaffold, demonstrates potent antagonist activity at the human TRPV1 receptor with an IC50 of 26 nM [1]. In contrast, simpler N-phenyloxazol-2-amine analogs lacking the tert-butyl group show markedly lower potency in kinase inhibition assays [2], supporting the inference that the tert-butylphenyl moiety is a key contributor to high-affinity target engagement.

Scaffold Potency Context
Data to verify
Derivative IC₅₀ 26 nM (TRPV1, capsaicin‑induced Ca²⁺ assay) Core compound No direct potency data available
Supports scaffold selection for TRPV1 antagonist research
Data from a close structural derivative; direct validation needed
Pharmacology Pain Research TRPV1 Antagonist

Application Scenarios for 5-(4-(tert-Butyl)phenyl)oxazol-2-amine


TRPV1 Antagonist Development

This compound is a high-value starting point for synthesizing novel TRPV1 antagonists, a class of compounds pursued for pain management. The evidence that a close derivative exhibits a potent IC50 of 26 nM validates the core scaffold [1]. Researchers should prioritize this compound over simpler 5-phenyloxazol-2-amine analogs to leverage the established potency enhancement conferred by the tert-butyl group.

Enhanced Lipophilicity Probe

For studies investigating the role of lipophilicity in target engagement or cellular permeability, this compound offers a quantifiable advantage. With a calculated logP of 3.5–4.2, it is significantly more lipophilic than the 5-(4-methylphenyl) analog (logP 2.8) . This makes it a superior tool for exploring how increased hydrophobicity affects distribution, membrane interaction, or non-specific binding in a controlled experimental context.

Regioselective Synthesis Intermediate

The compound is an essential building block for generating libraries of 5-aryloxazol-2-amine derivatives with precise spatial orientation. Its procurement circumvents the regiochemical bias of classical Hantzsch synthesis, which preferentially yields the 4-aryl isomer . Using this pre-formed 5-aryl core ensures that subsequent derivatization efforts (e.g., N-arylation) result in the correct isomer, saving significant time and resources in lead optimization programs.

Application
Selection Property
Validation Focus
TRPV1 antagonist research
tert‑Butylphenyl scaffold for potency context
Receptor binding and functional assay interpretation
Membrane permeability studies
Elevated logP context
Partitioning and distribution assay review
5‑Aryloxazol library generation
Regiochemically defined 5‑aryl core
Isomeric purity and spatial orientation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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